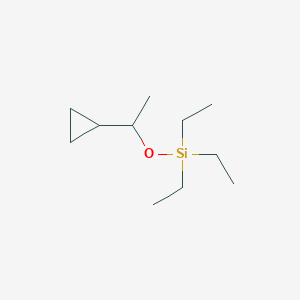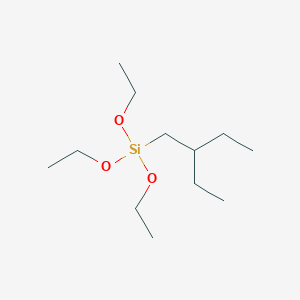
Triethoxy(2-ethylbutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanol groups and heat.
Reduction: Metal catalysts like cobalt chloride or nickel chloride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Reduction: Reduced organic compounds and siloxanes.
Scientific Research Applications
Triethoxy(2-ethylbutyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for better cell adhesion in tissue engineering.
Medicine: Utilized in the development of drug delivery systems where surface modification is crucial.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.
Tetraethoxysilane: Contains four ethoxy groups instead of three.
Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.
Properties
CAS No. |
586397-45-7 |
|---|---|
Molecular Formula |
C12H28O3Si |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
triethoxy(2-ethylbutyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3 |
InChI Key |
GNQQPTRATSISPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


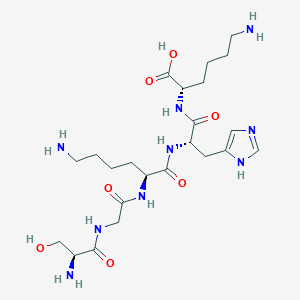
propanedinitrile](/img/structure/B12584108.png)

![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
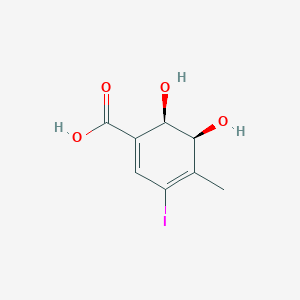
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)
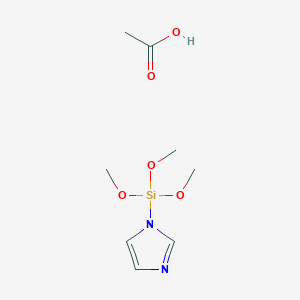
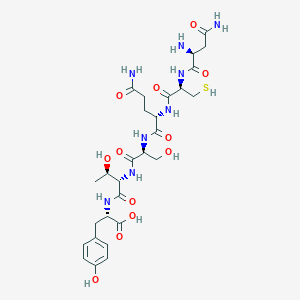
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
